molecular formula C21H16N2OS B2725003 4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 397284-69-4

4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2725003
CAS No.: 397284-69-4
M. Wt: 344.43
InChI Key: NWEAQWFUCTVJDI-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The compound also contains phenyl and naphthyl groups, which are types of aromatic hydrocarbons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its stability and reactivity. The aromatic rings could also influence its physical properties such as solubility .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide" have been a subject of interest due to their potential biological activities. For instance, a study on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlights a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid. These compounds underwent in vitro anticancer evaluation, showing activity on breast cancer cell lines (Salahuddin et al., 2014).

Biological Activities

A variety of studies have focused on the biological activities of naphthalene and thiazole derivatives, with particular emphasis on their anticancer and anticonvulsant properties. β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones were evaluated for their anticonvulsant activity, showing significant efficacy in seizure models (M. Arshad et al., 2019). Furthermore, thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and exhibited antimicrobial and anti-proliferative activities, notably against HCT-116 cancer cells (E. Mansour et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiazole compounds are known to have antiviral activities, and their mechanism of action often involves inhibiting the replication of the virus .

Future Directions

Future research could focus on exploring the biological activities of this compound, such as its potential antiviral or anti-inflammatory properties. Additionally, studies could investigate its synthesis and chemical reactions in more detail .

Properties

IUPAC Name

4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-19(25-21(22-14)16-9-3-2-4-10-16)20(24)23-18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEAQWFUCTVJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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